

A Cross-Species Examination of Cilastatin's Pharmacodynamics: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cilastatin (sodium)*

Cat. No.: *B13404390*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the pharmacodynamics of cilastatin, a renal dehydropeptidase-I (DHP-I) inhibitor. By objectively presenting key performance data and detailed experimental methodologies, this document aims to serve as a valuable resource for researchers and professionals involved in drug development and preclinical studies.

Executive Summary

Cilastatin is primarily known for its role in preventing the renal metabolism of carbapenem antibiotics, most notably imipenem, by inhibiting the enzyme dehydropeptidase-I (DHP-I) located in the brush border of the proximal renal tubules. This inhibition increases the urinary concentration and systemic efficacy of co-administered carbapenems. However, the pharmacodynamic effects of cilastatin, particularly its DHP-I inhibitory activity and its impact on drug pharmacokinetics, exhibit significant variation across different species. This guide synthesizes available data from studies in humans, monkeys, dogs, rabbits, and rats to highlight these species-specific differences.

Data Presentation

Dehydropeptidase-I (DHP-I) Inhibition

The primary pharmacodynamic effect of cilastatin is the competitive and reversible inhibition of DHP-I.^[1] While comprehensive comparative studies on the inhibitory constants (Ki or IC50) of

cilastatin against DHP-I from various species are limited in publicly available literature, the existing data indicates a potent inhibitory effect.

Table 1: Cilastatin Inhibition of Dehydropeptidase-I (DHP-I)

Species	Parameter	Value	Reference
Human	Inhibition Type	Competitive, Reversible	[1]
Human	IC50	0.1 μ M	[2]

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of an inhibitor. A lower IC50 value indicates a more potent inhibitor.

Effects on Co-administered Drug Pharmacokinetics

The inhibition of DHP-I by cilastatin leads to significant alterations in the pharmacokinetics of susceptible co-administered drugs, such as imipenem and other carbapenems. These effects, however, are not uniform across species.

Table 2: Effect of Cilastatin on the Nonrenal Clearance (CLnr) of a Carbapenem Antibiotic (DA-1131)

Species	Treatment	Nonrenal Clearance (CLnr) (mL/min/kg)	% Decrease in CLnr with Cilastatin	Reference
Rat	DA-1131 alone	8.01 ± 1.53	62.5%	[3]
DA-1131 + Cilastatin		3.00 ± 0.58	[3]	
Rabbit	DA-1131 alone	6.77 ± 1.23	64.4%	[3]
DA-1131 + Cilastatin		2.41 ± 0.49	[3]	
Dog	DA-1131 alone	5.23 ± 1.03	No significant effect	[3]
DA-1131 + Cilastatin		5.17 ± 1.28	[3]	

In humans, co-administration of cilastatin with imipenem increases the urinary excretion of active imipenem to approximately 70% of the administered dose, compared to low and variable levels (6-38%) when imipenem is given alone.[4] The plasma half-life of imipenem in humans remains approximately 1 hour with or without cilastatin.[4] In rhesus monkeys, the combination of imipenem-cilastatin resulted in a half-life of 0.6 ± 0.1 hours for imipenem.[5]

Cilastatin also interacts with other renal transporters, such as organic anion transporters (OATs), which can contribute to its nephroprotective effects by reducing the intracellular accumulation of certain drugs.[6] In rabbits, cilastatin has been shown to inhibit the transport of imipenem mediated by human organic anion transporters 1 and 3 (hOAT1/3).[7]

Table 3: Cilastatin Inhibition of Human Organic Anion Transporters (OATs)

Transporter	Parameter	Value	Species Context	Reference
hOAT1	IC50	Comparable to clinical concentrations	In vitro (rabbit model)	[7]
hOAT3	IC50	Comparable to clinical concentrations	In vitro (rabbit model)	[7]

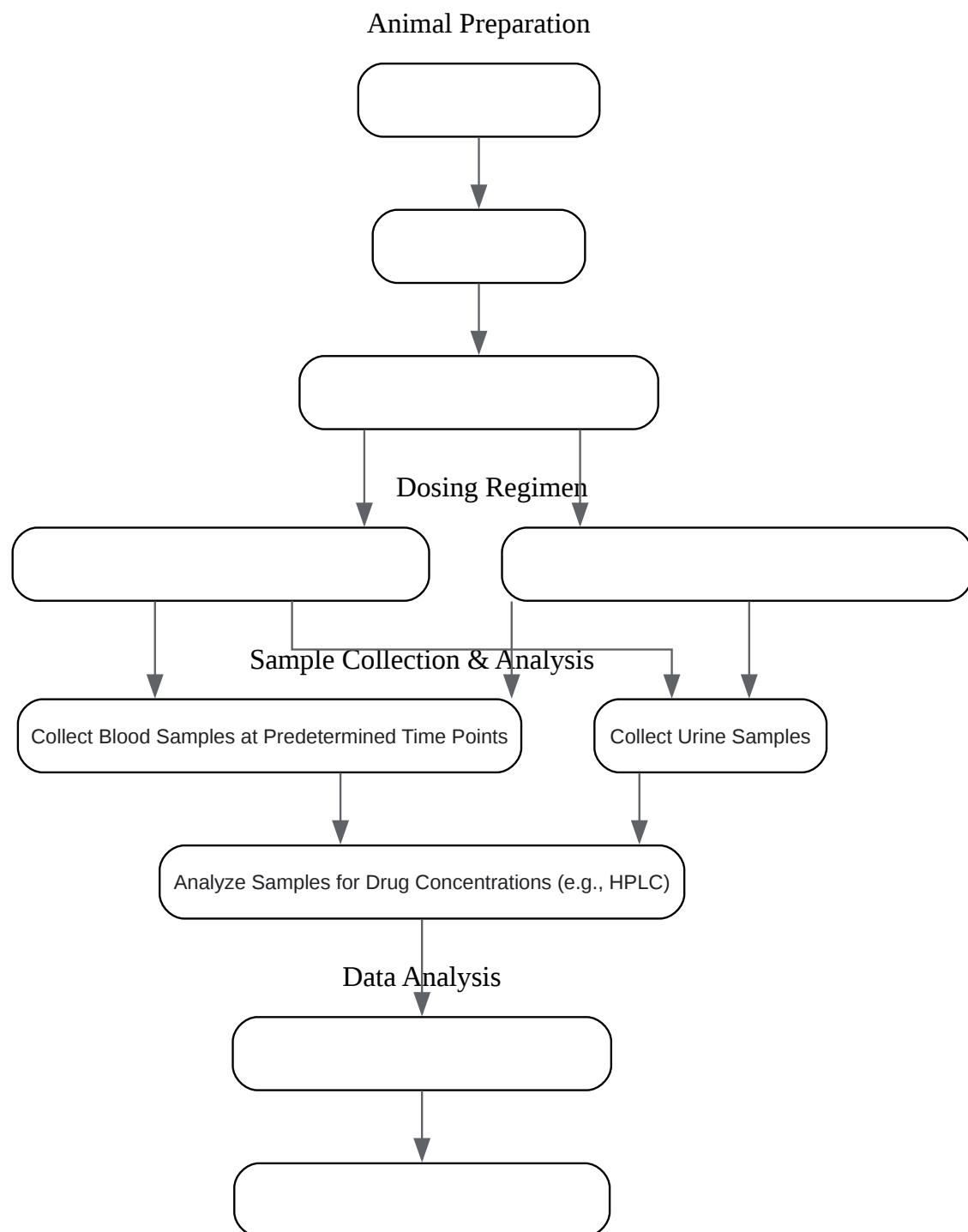
Safety and Toxicity

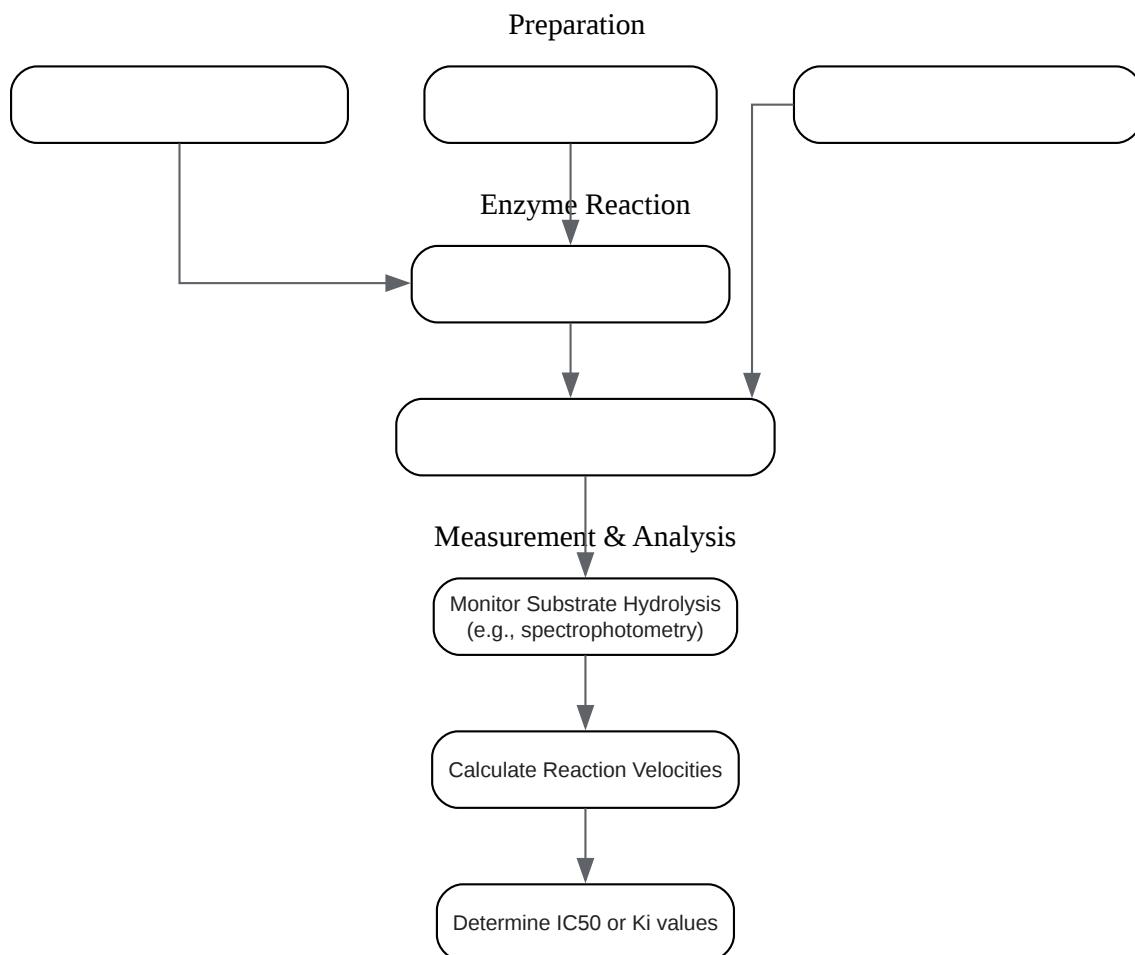
Preclinical safety studies have been conducted in various species to assess the toxicological profile of cilastatin. The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no adverse effects are observed.

Table 4: Summary of No-Observed-Adverse-Effect Levels (NOAEL) for Cilastatin

Species	Study Type	NOAEL	Reference
Rat	Developmental Toxicity (Intravenous)	60 mg/kg body weight	[8]
Monkey	3-Month General Toxicity	2.7-fold clinical exposure	[4]

In general, cilastatin is considered to have a good safety profile.[8][9] In humans, adverse effects associated with the imipenem/cilastatin combination are similar to other beta-lactam antibiotics and include gastrointestinal disturbances, allergic reactions, and transient elevations in liver enzymes.[1][10]


Experimental Protocols


In Vivo Assessment of DHP-I Inhibition

A common method to assess the in vivo inhibition of DHP-I by cilastatin involves pharmacokinetic studies of a DHP-I substrate (e.g., a carbapenem antibiotic) with and without

co-administration of cilastatin.

Experimental Workflow:

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The efficacy results and safety profile of imipenem/cilastatin from the clinical research trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Threshold of Toxicological Concern for prenatal developmental toxicity in rats and rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Cilastatin on the Pharmacokinetics of a New Carbapenem, DA-1131, in Rats, Rabbits, and Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nephroprotective Effects of Cilastatin in People at Risk of Acute Kidney Injury: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medrxiv.org [medrxiv.org]
- 10. Efficacy and safety of imipenem/cilastatin: a review of worldwide clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Cross-Species Examination of Cilastatin's Pharmacodynamics: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13404390#cross-species-comparison-of-cilastatin-pharmacodynamics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com